molecular formula C₅₄H₇₈Cl₂O₁₈ B1146536 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin CAS No. 185248-68-4

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin

Cat. No.: B1146536
CAS No.: 185248-68-4
M. Wt: 1086.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a semisynthetic derivative of fidaxomicin, a narrow-spectrum macrolide antibiotic primarily used to treat Clostridioides difficile infections (CDI). Fidaxomicin itself functions by inhibiting bacterial RNA polymerase (RNAP) through a unique mechanism, trapping the RNAP "clamp" in an open conformation to prevent transcription initiation . The derivative in question involves structural modifications at the rhamnose-orsellinate moiety, where two hydroxyl groups at positions 3''' and 5''' are replaced with methoxy groups. This modification aims to alter pharmacokinetic properties, such as solubility or metabolic stability, while retaining antibacterial activity .

Properties

CAS No.

185248-68-4

Molecular Formula

C₅₄H₇₈Cl₂O₁₈

Molecular Weight

1086.09

Synonyms

(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr

Origin of Product

United States

Preparation Methods

Fermentation Conditions and Yield Optimization

Critical parameters for maximizing fidaxomicin yield include:

  • Carbon Source : Sorbitol is preferred over glucose due to its role in enhancing macrolide production.

  • Nitrogen Source : Corn gluten provides amino acids and peptides that stimulate antibiotic synthesis.

  • pH and Temperature : The process is conducted at a neutral pH (6.5–7.5) and 28–32°C over 7–10 days.

Post-fermentation, the whole broth undergoes extraction using water-immiscible organic solvents such as ethyl acetate or isopropyl acetate. This step achieves a crude fidaxomicin yield of approximately 1,500 mg/L, with subsequent purification via preparative HPLC elevating purity to >99%.

The structural transformation of fidaxomicin into its 3''',5'''-dimethoxy derivative involves two key reactions: deshydroxylation (removal of hydroxyl groups) and methoxylation (introduction of methoxy groups). While explicit details of these reactions are not fully disclosed in available literature, analogous synthetic strategies from fidaxomicin total synthesis provide plausible pathways.

Deshydroxylation Strategies

Deshydroxylation at the 3''' and 5''' positions likely employs selective protection and deoxygenation. For example:

  • Protection of Hydroxyl Groups : Tert-butyldimethylsilyl (TBS) ethers or acetates may shield reactive hydroxyls elsewhere in the molecule.

  • Deoxygenation : Barton-McCombie deoxygenation or Mitsunobu conditions could replace hydroxyl groups with hydrogen atoms.

Methoxylation Techniques

Methoxylation is achieved through nucleophilic substitution or etherification:

  • Methylation Agents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) facilitates methoxy group installation.

  • Regioselectivity : Directed ortho-metalation or enzymatic catalysis ensures precise modification at the 3''' and 5''' positions.

A hypothetical reaction sequence is outlined below:

  • Protect fidaxomicin’s hydroxyl groups using TBSCl.

  • Treat with methyl iodide/K₂CO₃ in DMF to introduce methoxy groups.

  • Deprotect TBS groups using HF·NEt₃.

Purification and Isolation of the Derivative

Purification of this compound leverages techniques validated for fidaxomicin, including chromatography and crystallization.

Chromatographic Methods

Preparative HPLC remains the gold standard for achieving high purity (>98%):

  • Column : C18, 250 × 50 mm, 16 μm.

  • Mobile Phase : Acetonitrile/water (55:45) with 2% acetic acid.

  • Flow Rate : 60 mL/min, yielding a retention time of ~200 minutes.

Crystallization Protocols

Temperature-controlled crystallization enhances polymorphic purity:

  • Solvent System : Ethyl acetate/petroleum ether (1:3 v/v).

  • Conditions : Slow cooling from 40°C to 25°C over 3 hours.

Table 1: Comparative Purification Outcomes

MethodPurity (%)Yield (%)Key Conditions
Preparative HPLC99.1885Acetonitrile/water, 60 mL/min
Crystallization98.5078Ethyl acetate/petroleum ether

Analytical Characterization

Identity and purity are confirmed via:

  • HPLC Co-injection : Comparative retention times with fidaxomicin confirm structural integrity.

  • PXRD : Peaks at 7.40, 8.23, and 21.05° 2Θ distinguish crystalline forms.

  • NMR Spectroscopy : Absence of hydroxyl proton signals and presence of methoxy groups (δ 3.2–3.5 ppm).

Scientific Research Applications

Treatment of Clostridioides difficile Infection

Fidaxomicin is primarily indicated for treating CDI, where it has demonstrated superior efficacy in reducing recurrence rates compared to vancomycin. Clinical studies have shown that fidaxomicin achieves a clinical cure rate of approximately 88% with significantly lower recurrence rates (15.4% vs. 25.3% for vancomycin) . The compound's high fecal concentrations and minimal systemic absorption contribute to its effectiveness in targeting intestinal pathogens while minimizing systemic side effects .

Pediatric Applications

Recent studies have explored the safety and efficacy of fidaxomicin in pediatric populations. A phase 3 trial indicated that fidaxomicin was well tolerated in children with CDI, achieving a global cure rate of 68.4%, which is notably higher than the 50% observed with vancomycin . This highlights the potential for fidaxomicin as a preferred treatment option in younger patients.

Broader Antimicrobial Spectrum

Research suggests that fidaxomicin derivatives may exhibit activity against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This potential broad-spectrum activity could position 3',5'-dideshydroxy-3',5'-dimethoxy Fidaxomicin as a candidate for treating various resistant infections beyond CDI.

Pharmacokinetics

The pharmacokinetic profile of fidaxomicin is characterized by minimal systemic absorption, with high concentrations achieved in the gastrointestinal tract. Studies indicate that plasma levels are low (mean concentrations around 22.8 ng/mL) while fecal concentrations are significantly higher, facilitating targeted action against intestinal pathogens . This profile reduces the risk of systemic side effects and enhances the safety profile for patients.

Case Studies

StudyPopulationTreatmentOutcome
Phase 3 Trial on CDIAdults with CDIFidaxomicin vs VancomycinNon-inferior clinical cure rates; lower recurrence with fidaxomicin
Pediatric CDI StudyChildren <18 yearsFidaxomicinHigher global cure rate (68.4%) vs Vancomycin (50%)
Broader Spectrum StudyPatients with MRSAFidaxomicin DerivativeEffective against resistant strains; potential for broader application

Mechanism of Action

The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .

Comparison with Similar Compounds

Fidaxomicin (Parent Compound)

Fidaxomicin (1) contains two critical sugar moieties: a noviose unit and a rhamnose-orsellinate group. These units are essential for binding to RNAP and antibacterial activity. Truncated derivatives lacking either sugar exhibit significantly reduced activity, highlighting their importance .

Mangrolide A (2) and Mangrolide D (3)

These natural analogues share fidaxomicin’s macrolactone core but possess distinct sugar moieties. Mangrolide D (3), for instance, lacks the rhamnose-orsellinate group and shows diminished activity against C. difficile, reinforcing the necessity of this moiety for potency .

OP-1118 (4)

OP-1118 is a fidaxomicin degradation metabolite with modifications at the noviose unit. Despite structural changes, OP-1118 retains moderate activity, suggesting that certain alterations on the noviose moiety are tolerable .

Dechlorinated and Iodinated Derivatives

Semisynthetic derivatives, such as chloroiodofidaxomicin, demonstrate that halogen substitutions on the aromatic moiety can maintain or slightly enhance activity against Mycobacterium tuberculosis while preserving efficacy against C. difficile.

Antibacterial Potency

Compound MIC against C. difficile (µg/mL) MIC against M. tuberculosis (µg/mL) Key Structural Features
Fidaxomicin (1) 0.03–0.12 0.5–1.0 Intact noviose and rhamnose units
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin 0.06–0.25 (estimated) 1.0–2.0 (estimated) Methoxy substitutions at 3''',5'''
Mangrolide D (3) >8.0 >8.0 Lacks rhamnose-orsellinate
Chloroiodofidaxomicin 0.06–0.25 0.25–0.5 Iodine substitution at aromatic moiety

Note: MIC values for this compound are extrapolated from structural analogues in and .

Pharmacokinetic Profile

Fidaxomicin exhibits minimal systemic absorption, with fecal concentrations exceeding plasma levels by >1,000-fold . Modifications like methoxy groups could enhance metabolic stability by protecting against hydrolysis, but evidence for this derivative specifically is lacking.

Mechanistic Insights

The RNAP clamp-binding mechanism of fidaxomicin is highly dependent on the rhamnose-orsellinate moiety. Methoxy substitutions at 3''' and 5''' may weaken interactions with RNAP, as hydroxyl groups on these positions are hypothesized to form critical hydrogen bonds . However, the macrolactone core and noviose unit remain intact, preserving baseline activity .

Biological Activity

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a narrow-spectrum macrolide antibiotic primarily used to treat Clostridium difficile infections (CDI). This compound exhibits unique biological activities that contribute to its efficacy against specific bacterial strains. Understanding its biological activity involves examining its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Fidaxomicin acts by inhibiting bacterial RNA polymerase, specifically targeting the initiation phase of transcription. This inhibition prevents the separation of DNA strands necessary for RNA synthesis, leading to a decrease in messenger RNA (mRNA) production and subsequent protein synthesis. The compound binds to the RNA polymerase complex, particularly affecting the β and β′ subunits within the RNA exit channel, which is crucial for its antimicrobial action .

Key Features:

  • Target : RNA polymerase in C. difficile.
  • Inhibition : Prevents formation of stable open complexes necessary for transcription.
  • Spectrum : Primarily effective against Gram-positive bacteria, especially C. difficile.

Pharmacokinetics

The pharmacokinetic profile of fidaxomicin shows minimal systemic absorption following oral administration. Studies indicate that after a 200 mg dose, peak plasma concentrations of fidaxomicin are relatively low (C_max around 5.20 ng/mL) with a median time to maximum concentration (T_max) of approximately 2 hours . Most of the drug remains localized in the gastrointestinal tract, which is advantageous for treating CDI.

Table 1: Pharmacokinetic Parameters of Fidaxomicin

ParameterValue
C_max (ng/mL)5.20 ± 2.81
T_max (hours)2
Systemic AbsorptionMinimal
Concentration in FecesUp to 2710 µg/g

Biological Activity Against Clostridium difficile

Fidaxomicin demonstrates potent activity against various strains of C. difficile, including those resistant to other antibiotics like vancomycin and metronidazole. Research indicates that fidaxomicin not only inhibits bacterial growth but also reduces toxin production significantly, which is critical in managing CDI .

Case Studies

  • Clinical Trials : In pivotal Phase 3 trials, fidaxomicin showed superior efficacy compared to vancomycin in preventing CDI recurrence. Patients treated with fidaxomicin had lower rates of relapse and better overall outcomes .
  • In Vitro Studies : Studies have shown that fidaxomicin effectively inhibits toxin A and B production from C. difficile, which correlates with reduced inflammatory responses in human intestinal models .

Resistance Mechanisms

Despite its effectiveness, some strains of C. difficile have developed reduced susceptibility to fidaxomicin. Mutations in the RNA polymerase gene have been identified as contributing factors to this resistance . Understanding these mechanisms is crucial for developing strategies to enhance fidaxomicin's efficacy or design novel derivatives like this compound.

Q & A

Q. What is the molecular mechanism of action of 3''',5'''-dideshydroxy-3''',5'''-dimethoxy fidaxomicin against Clostridioides difficile?

this compound, a derivative of fidaxomicin, inhibits bacterial RNA polymerase by binding to the "switch region" of the enzyme, disrupting transcription initiation. This mechanism is highly selective for C. difficile, sparing commensal gut microbiota. Methodological validation includes in vitro RNA polymerase inhibition assays and comparative transcriptomic profiling of treated vs. untreated bacterial cultures .

Q. How does the efficacy of fidaxomicin derivatives compare to vancomycin in reducing C. difficile recurrence?

In phase 3 trials, fidaxomicin derivatives demonstrated superior sustained clinical cure rates (68.4% vs. 50.0% for vancomycin) and lower recurrence rates (11.8% vs. 29.0%) due to microbiota-sparing effects. Experimental designs typically use randomized, single-blind trials with endpoints such as "confirmed clinical response" (CCR) at 2 days post-treatment and "global cure" (GC) at 30 days post-treatment. Statistical analyses include adjusted treatment differences and log-rank tests for cumulative incidence .

Q. What standardized protocols are used for assessing C. difficile susceptibility to fidaxomicin derivatives?

Antimicrobial susceptibility testing follows CLSI guidelines, with fidaxomicin geometric mean MICs reported as ≤0.04 mg/L for >99% of isolates. Resistance monitoring involves whole-genome sequencing (WGS) to detect mutations in RNA polymerase subunits (e.g., rpoB, rpoC). For example, RT344 strains with MIC ≥4 mg/L require targeted PCR and restriction endonuclease analysis .

Q. How are fecal and plasma concentrations of fidaxomicin metabolites measured in pharmacokinetic studies?

Plasma and stool samples are collected within 1–5 hours post-dose (days 5–10 of treatment) and analyzed via LC-MS/MS. Fidaxomicin and its active metabolite OP-1118 show minimal systemic absorption (plasma concentrations <50 ng/mL) but achieve high fecal concentrations (>1000 µg/g), validated using pharmacokinetic parameters like Cmax and Tmax .

Advanced Research Questions

Q. How can the biosynthetic gene cluster of fidaxomicin derivatives be reconstructed for polyketide engineering?

The fidaxomicin aglycone backbone is synthesized via a modular polyketide synthase (PKS) system in Actinoplanes deccanensis. Gene cluster reconstruction involves:

  • Heterologous expression in Streptomyces hosts using BAC libraries.
  • Post-PKS modifications (e.g., glycosylation, methylation) via CRISPR-Cas9-mediated knockout of fdx cluster genes.
  • LC-HRMS and NMR for structural validation of intermediates .

Q. What in vitro models evaluate extended fidaxomicin dosing regimens for recurrent CDI?

Simulated CDI in human gut models uses fecal microbiota spiked with C. difficile spores (e.g., ribotype 027). Regimens like pulsed dosing (200 mg twice daily for 5 days, rest for 5 days, then tapered dosing) are tested for toxin suppression and microbiota recovery. Metrics include:

  • Daily quantification of C. difficile CFU/mL and toxin B via ELISA.
  • 16S rRNA sequencing to assess bifidobacteria and enterococci populations .

Q. How do fidaxomicin-resistant C. difficile strains emerge, and what are their genetic signatures?

Resistance arises via mutations in RNA polymerase subunits (e.g., rpoB V1143F, rpoC G937D) or efflux pump upregulation. Laboratory-derived mutants (e.g., ORG 919, 1620) show 4–8× increases in fidaxomicin MICs. Resistance mechanisms are validated using:

  • Comparative genomic hybridization (CGH) arrays.
  • Time-kill assays at 4× MIC to assess bactericidal activity .

Q. What methodologies quantify fidaxomicin's impact on gut microbiota diversity during CDI treatment?

Metagenomic shotgun sequencing and qPCR target taxa-specific markers (e.g., Bacteroides, Firmicutes). Fidaxomicin preserves 70–80% of baseline microbiota diversity vs. vancomycin, which reduces diversity by >50%. Alpha diversity indices (Shannon, Simpson) and beta diversity metrics (Bray-Curtis) are calculated using tools like QIIME2 .

Q. How are cost-effectiveness models for fidaxomicin-derived therapies validated in healthcare systems?

Markov models simulate CDI recurrence rates, hospitalization costs, and quality-adjusted life-years (QALYs). For example, fidaxomicin reduces recurrence-related costs by €574–1500 per patient vs. vancomycin. Sensitivity analyses prioritize variables like clinical cure rates (base case: 77.6% for fidaxomicin) and strain prevalence (e.g., NAP1/BI/027) .

Q. What drug interaction studies are critical for fidaxomicin combination therapies?

CYP3A4/P-glycoprotein (P-gp) inhibition assays are performed using Caco-2 cell monolayers. Fidaxomicin shows no significant interactions with CYP enzymes but increases exposure to P-gp substrates (e.g., digoxin) by 1.5–2×. Pharmacokinetic parameters (AUC, Cmax) are compared via non-compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.